

Biological activity of 5-aryloxazole-4-carboxylate compounds

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Compound of Interest

Compound Name: Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate

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An In-depth Technical Guide on the Biological Activity of 5-Aryloxazole-4-Carboxylate Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activities of 5-aryloxazole-4-carboxylate and its derivatives, focusing on their potential as therapeutic agents. The information presented is collated from various scientific studies and aims to serve as a foundational resource for researchers in the field of medicinal chemistry and drug discovery.

Anticancer Activity

Derivatives of 5-aryloxazole-4-carboxylate have demonstrated significant potential as anticancer agents. Various studies have explored their cytotoxic effects against a range of human cancer cell lines.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 5-aryloxazole-4-carboxylate derivatives.

Compound	Cancer Cell Line	Activity Metric	Value	Reference
Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate (15)	60 Human Cancer Cell Lines	Average GI50	5.37 μ M	[1]
Average TGI	12.9 μ M	[1]		
Average LC50	36.0 μ M	[1]		
2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide	CNS Cancer (SNB-75, SF-539)	Growth Inhibition	Cytostatic at 10 μ M	[2]
2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamide	Non-Small Cell Lung Cancer (HOP-92)	Growth Inhibition	High antiproliferative activity	[2]
N-(4-ethoxyphenyl)-2-[2-phenyl-4-(p-tolylsulfonyl)oxazol-5-yl]sulfanylacetamide	Lung Cancer (NCI-H226)	Growth Inhibition	Cytotoxic activity	[2]
Arylpiperazinyl oxazole (6-48)	Various human cancer cell lines	Cytotoxicity	Excellent in vitro	[3]
Tumor-bearing mice	Tumor Growth Reduction	42.3% at 100 mg/kg	[3]	

Isoxazole-based carboxamide (3c)	Leukemia (HL-60(TB), K-562, MOLT-4), Colon Cancer (KM12), Melanoma (LOX IMVI)	% Growth Inhibition	70.79-92.21% at 10 μ M	[4]
Isoxazole-based ureate (8)	Hepatocellular Carcinoma (HepG2)	IC50	0.84 μ M	[4]
Isoxazole-based hydrazone (10a)	Hepatocellular Carcinoma (HepG2)	IC50	0.79 μ M	[4]
Isoxazole-based hydrazone (10c)	Hepatocellular Carcinoma (HepG2)	IC50	0.69 μ M	[4]
2-Anilino-5-phenyloxazole (4)	Breast Cancer (MCF-7)	IC50	5.73 μ M	[5]
Breast Cancer (MDA-MB-231)	IC50	12.15 μ M	[5]	
2-Anilino-5-phenyloxazole (39)	HT29 Human Colon Tumor Xenografts	In vivo efficacy	Moderate	[5][6][7]
3,4,5-trimethoxy-N'-[quinazolin-4(3H)-ylidene]benzohydrazide (3.20)	55 Human Cancer Cell Lines	GI50	2.29 μ M (Average)	[8]

Experimental Protocols for Anticancer Activity

The National Cancer Institute (NCI) protocol for screening compounds against 60 human tumor cell lines is a widely used method.

Methodology:

- **Cell Lines:** A panel of 60 human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney are used.
- **Compound Preparation:** Compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to the required concentrations.
- **Assay Procedure:**
 - Cells are seeded in 96-well microtiter plates and incubated for 24 hours.
 - The test compound is added at a single concentration (e.g., 10 μ M) for a one-dose screen, or at five 10-fold dilutions for a five-dose screen.[\[1\]](#)
 - Plates are incubated for an additional 48 hours.
 - The assay is terminated by the addition of trichloroacetic acid.
- **Endpoint Measurement:** Cell viability is determined using a sulforhodamine B (SRB) protein assay. The absorbance is read on an automated plate reader.
- **Data Analysis:** The percentage growth is calculated at each drug concentration level. Three dose-response parameters are calculated for each compound:
 - **GI50:** The drug concentration resulting in a 50% reduction in the net protein increase.[\[1\]](#)
 - **TGI (Total Growth Inhibition):** The concentration of the drug that results in total cell growth inhibition.[\[1\]](#)
 - **LC50:** The concentration of the compound leading to a 50% net cell loss.[\[1\]](#)

Methodology:

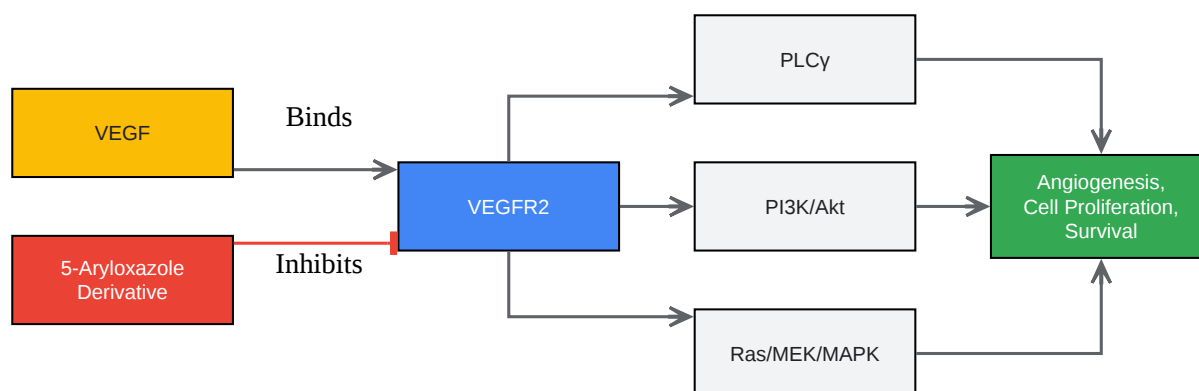
- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

- **Compound Treatment:** Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
- **Solubilization:** The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
- **Absorbance Reading:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **IC50 Calculation:** The concentration of the compound that inhibits 50% of cell growth (IC50) is determined by plotting the percentage of viable cells against the compound concentration.

Signaling Pathways and Mechanisms of Action

Some 5-aryloxazole derivatives have been identified as inhibitors of specific signaling pathways crucial for cancer progression.

Certain 2-anilino-5-aryloxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase.^{[5][6][7]} VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.



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Caption: Inhibition of the VEGFR2 signaling pathway by 5-aryloxazole derivatives.

Antimicrobial Activity

Oxazole derivatives are known for their antimicrobial properties.[9] Studies have evaluated their efficacy against various bacterial and fungal strains.

Quantitative Antimicrobial Activity Data

The following table presents the antimicrobial activity of selected oxazole-related compounds.

Compound Class	Microorganism	Activity Metric	Value	Reference
5-Arylidene-thiazolidine-2,4-dione derivatives	Gram-positive bacteria	MIC	2 to 16 µg/mL	[10]
Spiro 3H-indole-3,4'-pyrazolo(3',4'-b)pyrano(3',2'-d)oxazole derivatives	Aspergillus niger, Aspergillus oryzae	Zone of Inhibition	Up to 90 mm	[9]
1-(Phenoxymethyl)-1,2,4-triazole-3-carboxamide (11k)	Micrococcus luteus	Zone of Inhibition	28 mm	[11]
Staphylococcus aureus	Zone of Inhibition	27 mm	[11]	
2,5-disubstituted-1,2,4-triazolo[3,4-b][1][2]thiadiazoles	Gram-positive bacteria	Activity	Active	[13]
N-Mannich oxadiazole derivatives (9a)	Gram-positive and Gram-negative bacteria	Activity	Broad spectrum	[13]

Experimental Protocols for Antimicrobial Activity

This method is used for the qualitative assessment of antimicrobial activity.

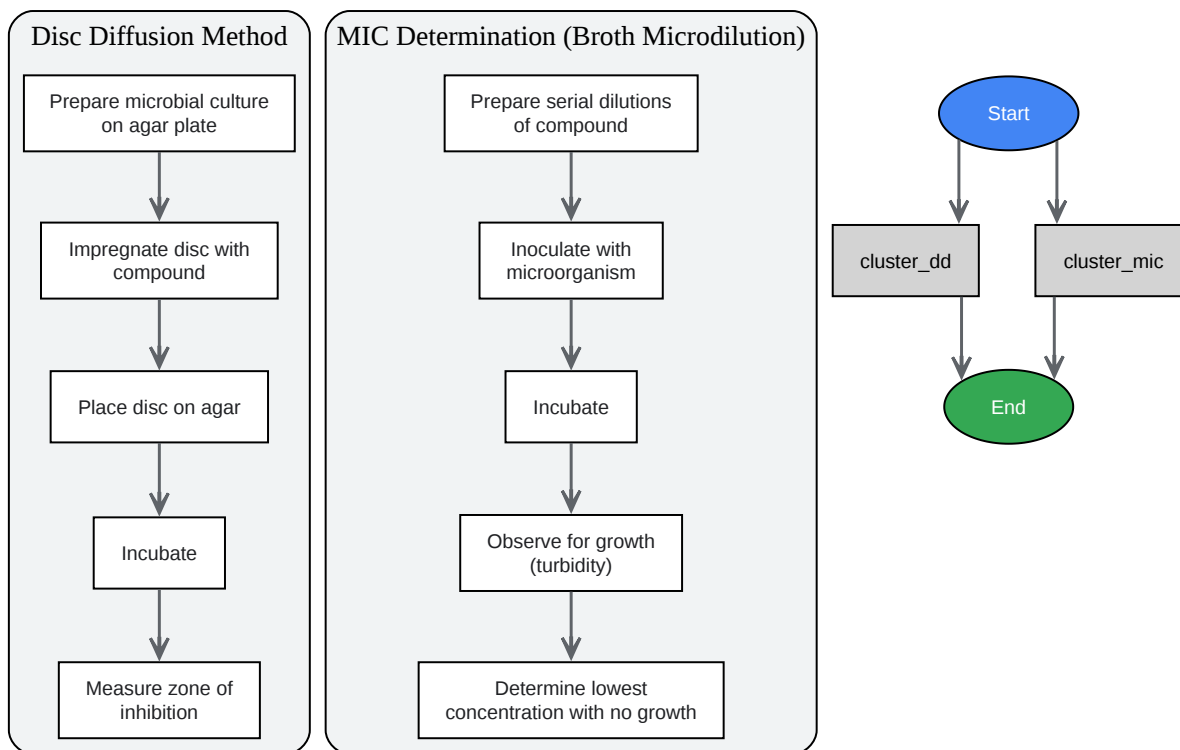
Methodology:

- **Microbial Culture Preparation:** A standardized inoculum of the test microorganism is spread uniformly over the surface of an agar plate.
- **Disc Application:** Sterile filter paper discs (approximately 6 mm in diameter) are impregnated with a known concentration of the test compound.
- **Incubation:** The discs are placed on the agar surface, and the plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- **Measurement:** The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology (Broth Microdilution):

- **Serial Dilutions:** Serial twofold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.
- **Inoculation:** A standardized suspension of the test microorganism is added to each well.
- **Incubation:** The plate is incubated under suitable conditions.
- **Observation:** The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).



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Caption: Workflow for antimicrobial activity testing.

Anti-inflammatory Activity

Several derivatives containing the oxazole scaffold have been investigated for their anti-inflammatory properties.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the anti-inflammatory activity of some relevant compounds.

Compound	Model	Activity Metric	Value	Reference
2-(4-chlorophenyl)-alpha-methyl-5-benzoxazoleacetic acid (14)	Carrageenan-induced rat paw edema	ED30	3-5 times more active than phenylbutazone	[14]
2-(4-fluorophenyl)-alpha-methyl-5-benzoxazoleacetic acid (29)	Carrageenan-induced rat paw edema	ED30	3-5 times more active than phenylbutazone	[14]
5-alkyl-4-oxo-4,5-dihydro-[12] [15]triazolo[4,3-a]quinoxaline-1-carboxamide (6p)	LPS-induced NO release in RAW264.7 cells	Inhibition	Potent	[16][17]
5-Aryl-4-aryl-3-hydroxy-1-carboxymethyl-3-pyrrolin-2-ones	Carrageenan-induced inflammation	Anti-exudative effect	Comparable to nimesulide	[18]
5-aminoimidazole-4-carboxamide ribonucleoside (AICAR)	DSS-induced colitis in mice	Therapeutic effect	Ameliorated colitis	[19]

Experimental Protocols for Anti-inflammatory Activity

This is a classic in vivo model for evaluating acute inflammation.

Methodology:

- **Animal Model:** Rats are used for this assay.
- **Compound Administration:** The test compound is administered orally or intraperitoneally.
- **Induction of Edema:** A sub-plantar injection of carrageenan solution is given into the rat's hind paw to induce inflammation.
- **Measurement:** The paw volume is measured at specific time intervals (e.g., before and 1, 2, 3, 4, and 5 hours after carrageenan injection) using a plethysmometer.
- **Data Analysis:** The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.

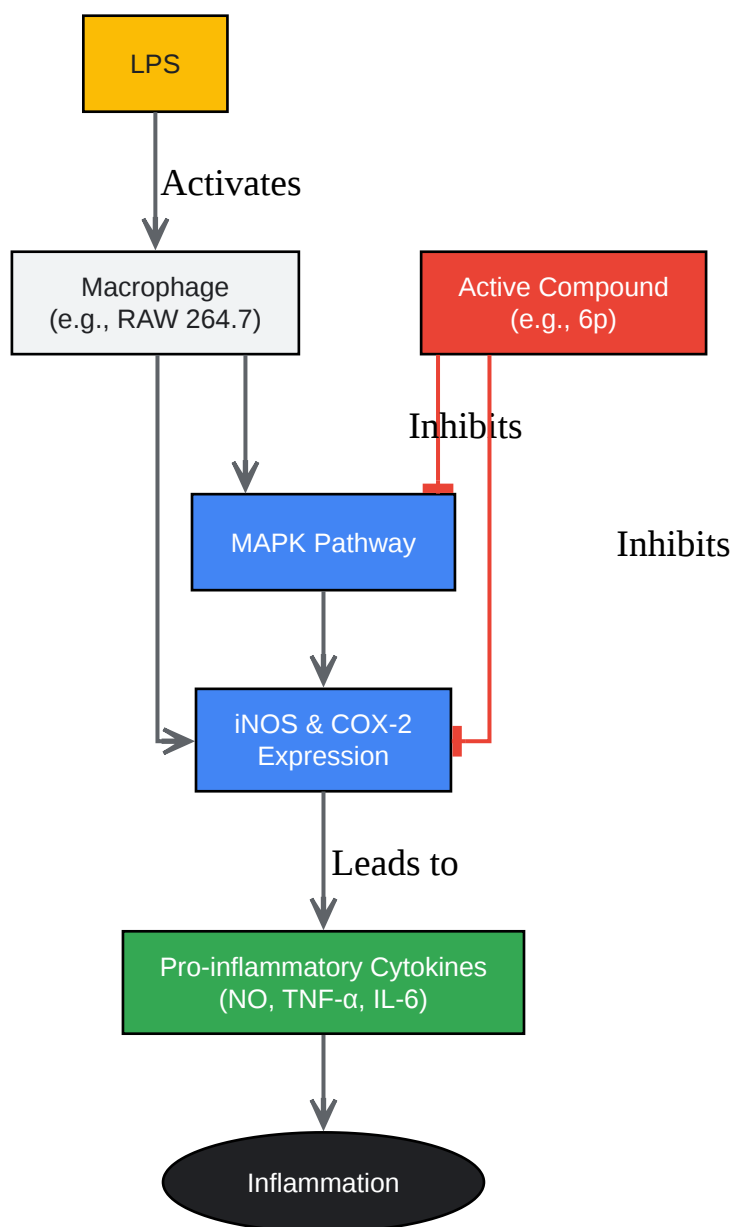
This in vitro assay assesses the potential of compounds to inhibit inflammatory responses in immune cells.

Methodology:

- **Cell Culture:** Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
- **Compound Treatment:** Cells are pre-treated with various concentrations of the test compound.
- **LPS Stimulation:** Cells are then stimulated with LPS to induce an inflammatory response, including the production of nitric oxide (NO).
- **NO Measurement:** The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
- **Data Analysis:** The percentage inhibition of NO production is calculated for each compound concentration.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of some of these compounds are attributed to the inhibition of key inflammatory mediators and pathways. For instance, compound 6p was found to reduce the levels of NO, TNF- α , and IL-6, and its activity involves the inhibition of COX-2 and iNOS and the downregulation of the MAPK signaling pathway.[\[16\]](#)[\[17\]](#)



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Caption: Inhibition of LPS-induced inflammatory pathways in macrophages.

This technical guide provides a summary of the current understanding of the biological activities of 5-aryloxazole-4-carboxylate compounds and their derivatives. The data and protocols presented herein are intended to facilitate further research and development in this promising area of medicinal chemistry.

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